molecular formula C16H13BrN2O2 B2794859 N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-60-5

N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2794859
CAS No.: 941928-60-5
M. Wt: 345.196
InChI Key: BUAUYGXUPGEYAP-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. Furo[3,2-b]pyridine scaffolds are recognized as important pharmacophores due to their isosterism with benzofurans, indoles, and azaindoles, which are key structural motifs in many biologically active compounds . This specific carboxamide derivative is designed for research and development applications, particularly in the exploration of new therapeutic agents. The presence of the furo[3,2-b]pyridine core makes it a valuable scaffold for investigating kinase inhibition . Furthermore, structurally related carboxamide compounds have demonstrated potent antibacterial activity against extensively drug-resistant (XDR) bacterial pathogens, highlighting the potential of this chemical class in addressing antibiotic resistance . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry to develop more complex molecules for biological screening. Its structure, featuring a bromo-methylphenyl group, also makes it amenable to further functionalization via cross-coupling reactions, such as the Suzuki reaction, which is commonly used to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-9-7-11(4-5-12(9)17)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAUYGXUPGEYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogues with shared structural motifs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications/Properties
N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 4-bromo-3-methylphenyl, 5-methyl Potential kinase inhibition (theoretical)
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, pyrimidinyl cyclopropane Kinase inhibitor (e.g., EGFR, VEGFR)
5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, difluoropropylamino Enhanced solubility and metabolic stability
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Pyrimidine derivative 4-fluorophenyl, hydroxyphenyl Crystallographic stability studies

Key Findings

Core Structure Influence :

  • The furo[3,2-b]pyridine core in the target compound differs from the furo[2,3-b]pyridine scaffolds in analogues . The positional shift of the fused oxygen atom may alter electronic properties and binding affinity.
  • Pyrimidine-based analogues (e.g., ) exhibit distinct conformational rigidity, which enhances crystallographic stability but reduces flexibility for target engagement.

Substituent Effects :

  • Bromo vs. Fluoro Groups : The 4-bromo substituent in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl groups in analogues . This may enhance electrophilic reactivity but reduce metabolic stability.
  • Methyl vs. tert-Butyl Groups : The 5-methyl group on the furopyridine core offers moderate steric hindrance, whereas tert-butylcarbamoyl groups in analogues improve solubility but increase molecular weight (~50–70 Da difference).

Pharmacological Implications: Compounds with pyrimidinyl cyclopropane substituents (e.g., ) demonstrate confirmed kinase inhibition, suggesting that the target compound’s bromo-methylphenyl group could similarly modulate kinase binding pockets. The absence of polar groups (e.g., hydroxyl or amino) in the target compound may limit aqueous solubility compared to hydroxylphenyl derivatives .

Biological Activity

N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H14BrN2O2
  • Molecular Weight : 332.19 g/mol
  • Functional Groups : It contains a furo[3,2-b]pyridine moiety, a carboxamide group, and a brominated aromatic substituent.

This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies suggest that derivatives of furo[3,2-b]pyridine can inhibit bacterial growth at concentrations ranging from 2700 to 675 μg/ml.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Target Interaction : The presence of the furo[3,2-b]pyridine core allows for interactions with various biological targets, potentially leading to alterations in cellular processes.
  • Biochemical Pathways : It has been suggested that such compounds may influence pathways related to microbial resistance mechanisms or cell signaling pathways involved in inflammation and infection response.

Study on Antibacterial Activity

A notable study evaluated the antibacterial effects of this compound against Staphylococcus aureus. The results indicated that:

  • Efficacy : The compound demonstrated significant antibacterial activity comparable to established antibiotics under controlled laboratory conditions.
  • Potential Applications : These findings suggest its potential use as a therapeutic agent in treating bacterial infections resistant to conventional treatments.

Comparative Analysis with Related Compounds

A comparative analysis was conducted with structurally similar compounds to assess variations in biological activity. The following table summarizes key findings:

Compound NameStructure FeaturesAntimicrobial Activity
This compoundFuro[3,2-b]pyridine core with bromine substitutionSignificant against S. aureus
N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamideFluorine instead of bromineModerate activity
N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamideChlorine substitutionLow activity

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological activity.

Q & A

Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?

The synthesis typically involves:

  • Cyclization : Formation of the furo[3,2-b]pyridine core via reaction of substituted pyridines with furan derivatives under reflux conditions (e.g., using DMF as a solvent at 120°C).
  • Amide Coupling : Reacting 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride with 4-bromo-3-methylaniline under Schotten-Baumann conditions (0–5°C, triethylamine as a base).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for pyridine protons) and carboxamide linkage (N-H at δ 10.2 ppm).
  • HRMS : For molecular weight verification (e.g., [M+H]⁺ at m/z 399.05).
  • FT-IR : Identification of carbonyl (C=O stretch at ~1670 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
  • HPLC-UV : Purity assessment (>95% at 254 nm) .

Q. What in vitro assays evaluate this compound’s enzyme inhibition potential?

Standard assays include:

  • Kinase Inhibition : Fluorimetric EGFR kinase assay with ADP-Glo™ detection (IC₅₀ curve: 0.1–100 µM).
  • Protease Inhibition : Spectrophotometric trypsin assay using BAPNA substrate.
  • Data Analysis : Normalized to DMSO controls, analyzed via nonlinear regression in GraphPad Prism .

Q. How should the compound be stored to maintain stability?

  • Solid State : Desiccated at -20°C in amber vials under argon.
  • Solution : Fresh DMSO stocks (10 mM), limited freeze-thaw cycles (<3 cycles to avoid 15% activity loss).
  • Stability Monitoring : Monthly HPLC analysis (95% purity threshold) .

Q. What cytotoxicity assessments are required before in vivo studies?

  • MTT Assays : On HEK293 and HepG2 cells (24–72 hr exposure).
  • Selectivity Index : LC₅₀ (cytotoxicity) vs. IC₅₀ (target activity). Threshold: >10-fold selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for bromine substituent introduction?

  • Electrophilic Bromination : Use FeBr₃ in anhydrous DCM at -10°C to minimize di-substitution.
  • Monitoring : TLC (hexane:EtOAc 7:3) and quenching with Na₂S₂O₃.
  • Yield Improvement : Slow addition of bromine reagents (20–30% increase) .

Q. What strategies resolve contradictions between computational docking and experimental IC₅₀ values?

  • Molecular Dynamics : 200 ns simulations to account for protein flexibility/solvation.
  • Mutagenesis : Alanine scanning of predicted binding pockets.
  • Validation : Surface plasmon resonance (SPR) for binding kinetics .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Analog Synthesis : Replace 4-bromo-3-methylphenyl with electron-withdrawing (NO₂, CF₃) or donating (OCH₃) groups via parallel amide coupling.
  • QSAR Modeling : Use Hammett σ and molar refractivity descriptors to correlate substituent effects with activity .

Q. Which crystallographic methods determine the furopyridine core’s conformation?

  • Single-Crystal Growth : Vapor diffusion (ethyl acetate/hexane).
  • X-ray Analysis : Data collection at 100 K (Cu Kα radiation), solved with SHELXT.
  • Key Metrics : Dihedral angles between furopyridine and phenyl rings; hydrogen bonds (N-H···O=C) .

Q. How to track metabolic fate using isotopic labeling in hepatocyte models?

  • ¹⁴C-Labeling : Synthesize via Pd-catalyzed coupling of [¹⁴C]-methyl iodide.
  • Metabolite Analysis : SPE extraction (C18 columns) and radio-HPLC comparison with synthetic standards .

Q. Table 1. Representative Biological Data for Furo[3,2-b]pyridine Carboxamides

CompoundTarget IC₅₀ (μM)Cytotoxicity LC₅₀ (μM)Selectivity Index
Parent compound (Br, Me)0.32 ± 0.0848.5 ± 3.2151.6
4-Cl analog0.89 ± 0.1232.1 ± 2.836.1
3-CF₃ analog1.54 ± 0.2129.4 ± 1.919.1
Data adapted from kinase inhibition and cytotoxicity assays across three independent experiments .

Q. Ethical Considerations

  • In-Vitro Use Only : Adhere to institutional biosafety guidelines (e.g., BSL-2 for cell assays).
  • In-Vivo Transition : Requires FDA/EMA compliance for animal welfare and pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.